![molecular formula C21H20ClN3O2S B2833475 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1798461-89-8](/img/structure/B2833475.png)

3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

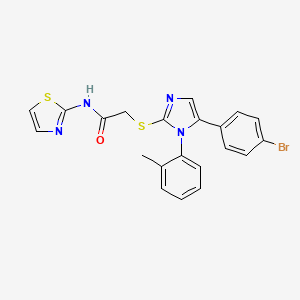

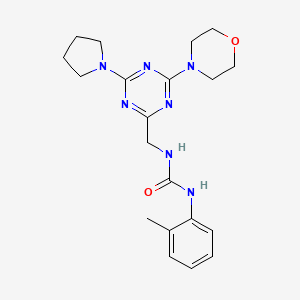

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a biphenyl group and a sulfonamide group, which are common in various pharmaceuticals .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The orientation of substituents can lead to different biological profiles of drug candidates .科学的研究の応用

Chemical Synthesis and Molecular Rearrangements

Research on sulfonamide derivatives, including pyrrolidin-3-ones, highlights the chemical synthesis and molecular rearrangement capabilities of related compounds. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been studied, showing unexpected formation of pyrrolidin-3-ones instead of 1,4-oxazepanes, suggesting a versatile chemical behavior under specific conditions (Králová et al., 2019).

Structural Analysis

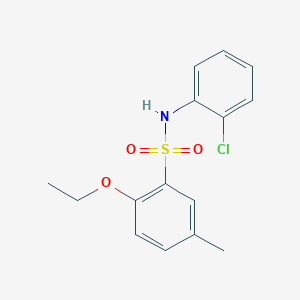

The structural analysis of sulfonamide derivatives provides insights into molecular configurations and interactions. For example, the study of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide explored the dihedral angles between pyridine rings and hydrogen bonding, contributing to our understanding of the molecular structure and potential reactivity of similar sulfonamide compounds (Suchetan et al., 2013).

Corrosion Inhibition

Sulfonamide derivatives have shown potential as corrosion inhibitors, a valuable application in materials science. For example, 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide demonstrated effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting the potential of sulfonamide compounds in protecting metals (Sappani & Karthikeyan, 2014).

Drug Discovery and Biological Activity

In drug discovery, sulfonamides serve as key motifs for developing therapeutic agents due to their biological activity. For instance, research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists underlines the critical role of sulfonamide derivatives in modulating immune responses, with implications for treating autoimmune diseases (Duan et al., 2019).

特性

IUPAC Name |

4-(3-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-18-5-3-4-17(14-18)16-7-9-20(10-8-16)28(26,27)24-19-11-13-25(15-19)21-6-1-2-12-23-21/h1-10,12,14,19,24H,11,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAXGXOQTDONCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)

![N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)

![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)